![molecular formula C17H18N2O B7572919 [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone, also known as MPMP, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinyl-pyridinyl-methanones and has been found to have interesting properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves binding to the nicotinic acetylcholine receptor. This receptor is involved in the transmission of nerve impulses and is found in the brain and other parts of the body. By binding to this receptor, this compound can modulate the activity of the receptor and affect the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to enhance the release of dopamine in the brain, which is involved in reward and motivation. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to have interesting properties that make it a promising candidate for further research. However, there are also limitations to the use of this compound in lab experiments. Its effects may vary depending on the experimental conditions, and further studies are needed to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use in the treatment of addiction and withdrawal. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. It has been found to have interesting properties that make it a promising candidate for further research. This compound has been shown to bind to the nicotinic acetylcholine receptor and affect the transmission of nerve impulses. It has also been found to have a variety of biochemical and physiological effects, including enhancing the release of dopamine in the brain and having anxiolytic and antidepressant effects. While there are limitations to the use of this compound in lab experiments, there are several future directions for research on this compound, particularly in the areas of neurological disorders and addiction.
Synthesemethoden
The synthesis of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves several steps, starting from commercially available starting materials. The first step involves the conversion of 2-bromo-1-(2-methylphenyl)ethanone to 2-(2-methylphenyl)acetic acid by hydrolysis. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with pyridine to give the final product, this compound.
Wissenschaftliche Forschungsanwendungen
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have interesting properties that make it a promising candidate for further research. This compound has been shown to bind to the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, including learning and memory.
Eigenschaften
IUPAC Name |
[3-(2-methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-4-2-3-5-16(13)15-8-11-19(12-15)17(20)14-6-9-18-10-7-14/h2-7,9-10,15H,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJAIGCBIPHQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)




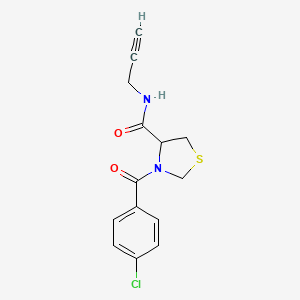
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
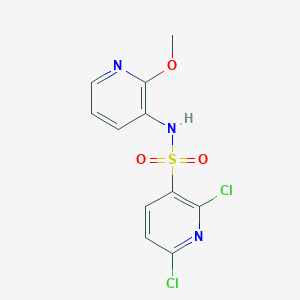
![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)
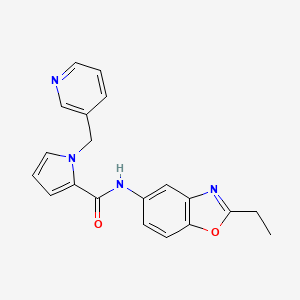
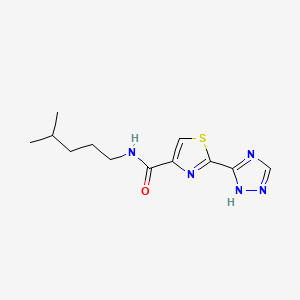
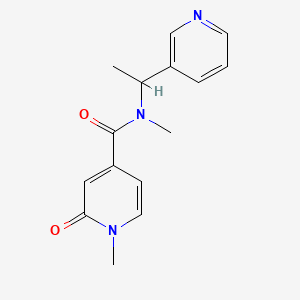
![Imidazo[1,2-a]pyridin-8-yl-(3-pyrazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7572923.png)